molecular formula C6H12O8P+ B1660707 6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose CAS No. 82259-50-5

6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose

Cat. No.: B1660707
CAS No.: 82259-50-5
M. Wt: 243.13
InChI Key: RHCXLYOURNFJRR-BGPJRJDNSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Rare Sugars and Their Synthetic Modifications

Rare sugars are monosaccharides that are not abundant in nature, distinguishing them from common sugars like glucose and fructose. D-allose, a C-3 epimer of D-glucose, is a prime example of a rare sugar with intriguing biological activities. nih.govnih.gov Its low natural availability has spurred the development of synthetic and biosynthetic methods to access it and its derivatives. nih.govrsc.org The synthetic modification of rare sugars like D-allose allows for the creation of novel structures with potentially enhanced or entirely new biological functions. These modifications can range from simple esterification or etherification to the introduction of more complex functional groups. rsc.org

Significance of Phosphonium-Containing Glycans in Biochemical Research

While phosphate (B84403) esters of sugars (phosphorylated sugars) are ubiquitous in biology, the introduction of a phosphonium (B103445) cation represents a more novel modification. Phosphonium salts are known for their applications in various chemical reactions and as chemosensors. ontosight.ai In the context of glycobiology, the permanent positive charge and tetrahedral geometry of a phosphonium group could impart unique properties to a sugar molecule. For instance, phosphonium-containing compounds have been explored for their potential biomedical applications. ontosight.ai The synthesis of glycoconjugates via phosphorus ylides, which are derived from phosphonium salts, is an emerging area of research, suggesting a pathway to novel carbohydrate-based structures. nih.gov

Contextualization of 6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose within Glycoconjugate Chemistry

Glycoconjugates are molecules in which a carbohydrate is covalently linked to another chemical species, such as a protein or a lipid. wikipedia.org These molecules are central to cell-cell recognition, signaling, and immune responses. The specific structure of the glycan component is crucial for its function. The introduction of a "6-O-[Hydroxy(oxo)phosphaniumyl]" group to D-allose would create a novel building block for the synthesis of unique glycoconjugates. The properties of this phosphonium-containing monosaccharide could be exploited to design probes for studying glycan-binding proteins or to develop new therapeutic agents. The chemical linkage to the 6-position of D-allose is a common site for modification in carbohydrate chemistry.

Due to the novelty of this compound, specific research findings are not yet prevalent in publicly accessible literature. However, based on established principles of organic chemistry, a plausible synthetic route can be proposed. The synthesis would likely start from a suitably protected D-allose derivative, with a free hydroxyl group at the C-6 position. This could then react with a phosphine (B1218219) in the presence of an oxidizing agent and a source of the hydroxyl group, or through a multi-step process involving the introduction of a leaving group at the C-6 position followed by nucleophilic substitution with a phosphine and subsequent oxidation and hydrolysis.

A related and well-established reaction in carbohydrate chemistry is the Wittig reaction, which utilizes phosphonium ylides to form carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org While not a direct synthesis of the target compound, the extensive use of phosphonium chemistry in the context of carbohydrates demonstrates the feasibility of creating such derivatives. rsc.org

The table below outlines some key chemical entities that would be involved in the proposed synthesis and characterization of this compound.

Compound/ReagentRole in Synthesis/Characterization
D-AlloseStarting rare sugar
Protecting Groups (e.g., Benzyl (B1604629), Acetyl)To selectively block reactive hydroxyl groups
Phosphine (e.g., Triphenylphosphine)Source of the phosphorus atom
Oxidizing AgentTo form the P=O bond
NMR SpectroscopyFor structural elucidation of the final product
Mass SpectrometryTo confirm the molecular weight and fragmentation pattern

Detailed research into the synthesis and characterization of phosphonium-containing carbohydrates is an active area of investigation. The development of synthetic routes to compounds like this compound would open new avenues for exploring their potential applications.

The introduction of a phosphonium group is anticipated to significantly alter the physicochemical properties of D-allose, such as its solubility, charge distribution, and conformational preferences. These changes, in turn, would likely influence its biological activity. While direct research on this specific compound is not available, we can extrapolate potential areas of interest from related fields.

For instance, the permanent positive charge of the phosphonium group could facilitate interactions with negatively charged domains on proteins or cell surfaces. This could lead to applications as:

Molecular Probes: The unique spectral properties of the phosphonium group could be utilized for developing fluorescent or NMR-active probes to study carbohydrate-protein interactions.

Therapeutic Agents: The modified sugar might exhibit novel antimicrobial or anticancer properties, a known area of research for rare sugars and their derivatives.

Drug Delivery Vehicles: The charged nature of the compound could be exploited for targeted delivery of therapeutic payloads.

The table below summarizes the key chemical features of this compound and their potential implications.

Chemical FeaturePotential Implication
D-allose scaffoldPotential for specific biological recognition
Phosphonium groupPermanent positive charge, potential for ionic interactions
Hydroxy and oxo substituents on phosphorusInfluence on polarity and hydrogen bonding capacity
C-6 linkageAccessibility for further conjugation

Further research is necessary to synthesize and evaluate the biological properties of this compound to validate these hypotheses.

Properties

IUPAC Name

hydroxy-oxo-[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O8P/c7-1-3(8)5(10)6(11)4(9)2-14-15(12)13/h1,3-6,8-11H,2H2/p+1/t3-,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCXLYOURNFJRR-BGPJRJDNSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O8P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849400
Record name 6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82259-50-5
Record name 6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 O Hydroxy Oxo Phosphaniumyl D Allose

Chemoenzymatic Pathways for D-Allose Phosphorylation

Chemoenzymatic methods leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations, such as the phosphorylation of D-allose, under mild reaction conditions.

Enzymatic Phosphorylation at the C-6 Position

The primary biocatalytic route for synthesizing D-allose-6-phosphate involves the use of kinases, enzymes that catalyze the transfer of a phosphate (B84403) group from a high-energy donor, typically adenosine (B11128) triphosphate (ATP), to a substrate.

An inducible enzyme, D-allose-6-kinase, has been identified and purified from the bacterium Aerobacter aerogenes. cdnsciencepub.com This enzyme demonstrates a specific affinity for D-allose and catalyzes its phosphorylation at the C-6 position. The reaction product has been conclusively identified as D-allose-6-phosphate through methods such as the determination of acid-labile phosphate and periodate (B1199274) oxidation studies. cdnsciencepub.com The kinase requires magnesium ions (Mg²⁺) for its activity and exhibits an optimal pH of 6.5. cdnsciencepub.com

A practical laboratory-scale synthesis involves the use of an allose kinase (AlsK) coupled with an ATP regenerating system. nih.gov In this setup, a catalytic amount of ATP is used, which is continuously regenerated from acetyl phosphate by acetate (B1210297) kinase. This method efficiently converts D-allose into D-allose-6-phosphate, which can then be purified using techniques like ion-exchange chromatography. nih.gov Studies have also shown that when hamster fibroblast cells are exposed to D-allose, they accumulate intracellular allose phosphate, suggesting the presence of endogenous kinases capable of this transformation. nih.govnih.gov

EnzymeSourceSubstratesProductKey Characteristics
D-Allose-6-kinase Aerobacter aerogenesD-Allose, ATPD-Allose-6-phosphate, ADPpH Optimum: 6.5; Requires Mg²⁺; Kₘ for D-allose: 0.98 x 10⁻³ M cdnsciencepub.com
Allose kinase (AlsK) Not specifiedD-Allose, ATPD-Allose-6-phosphate, ADPUsed with an ATP regenerating system for efficient synthesis nih.gov

Stereoselective Biocatalytic Approaches

Enzymatic reactions are inherently stereoselective due to the specific three-dimensional structure of their active sites. D-allose-6-kinase from Aerobacter aerogenes exhibits high substrate specificity. While it can phosphorylate other sugars to a much lesser extent, its primary substrate is D-allose. cdnsciencepub.com This specificity ensures that the phosphate group is added to the correct stereoisomer (D-allose) and at the desired position (C-6), yielding the specific product D-allose-6-phosphate without affecting other hydroxyl groups on the sugar ring.

The kinase's relative activity with different sugars highlights its stereoselectivity:

D-allose (100%)

D-glucose (20%)

D-ribose (6.3%)

D-galactose (3.5%)

Allitol (2.8%) cdnsciencepub.com

This high degree of stereoselectivity is a significant advantage of biocatalytic approaches over purely chemical methods, as it eliminates the need for complex protection and deprotection steps to achieve the desired regioselectivity and stereospecificity. mdpi.com

Chemical Synthesis Routes for Phosphoniumyl Moiety Incorporation

Chemical synthesis provides an alternative to enzymatic methods, offering scalability and versatility. However, it requires careful control of regioselectivity to target the primary hydroxyl group at the C-6 position of D-allose.

Strategies for Regioselective Hydroxy Phosphoniumylation at C-6

The direct chemical phosphorylation of unprotected carbohydrates often leads to a mixture of products due to the similar reactivity of the multiple hydroxyl groups. However, the primary hydroxyl group at C-6 is generally more reactive than the secondary hydroxyls (C-2, C-3, C-4) due to less steric hindrance. researchgate.netntnu.no

Nucleophilic Substitution Reactions Involving Phosphonium (B103445) Ions

The formation of the phosphate ester bond at the C-6 position is fundamentally a nucleophilic substitution reaction. csbsju.edu In this context, the primary alcohol of the C-6 hydroxyl group of D-allose acts as the nucleophile. It attacks the electrophilic phosphorus atom of a suitable phosphorylating agent, such as diphenylphosphoryl chloride or a similar activated phosphate derivative. researchgate.netsapub.org

The mechanism can be described as follows:

The C-6 hydroxyl group of D-allose attacks the phosphorus center of the phosphorylating agent.

A leaving group (e.g., a chloride ion) is displaced from the phosphorus atom. sapub.org

This results in the formation of a transient pentacoordinate intermediate or a direct displacement, leading to the formation of the O-P bond and the desired phosphate ester. sapub.org

This type of reaction is an example of aliphatic nucleophilic substitution, where the oxygen of the sugar alcohol replaces a leaving group on the phosphorus center. csbsju.edu The success of this reaction relies on the higher nucleophilicity of the primary C-6 hydroxyl compared to the secondary ones.

Protecting Group Strategies in D-Allose Functionalization

To ensure exclusive phosphorylation at the C-6 position and prevent side reactions, protecting group chemistry is often employed. This involves temporarily blocking the more reactive hydroxyl groups, leaving only the C-6 hydroxyl available for functionalization.

Given that the chemistry of D-allose is less explored than that of more common sugars like glucose, strategies are often adapted from those used for glucose and other hexoses. ntnu.norsc.org

Common Protecting Group Strategies:

Silyl (B83357) Ethers: Bulky silylating agents like tert-butyldimethylsilyl (TBDMS) chloride can be used to protect the hydroxyl groups at positions C-1, C-2, C-3, and C-4. Due to steric hindrance, the primary hydroxyl at C-6 is often left unprotected and available for subsequent reactions like phosphorylation. ntnu.no The silyl groups can later be removed under mild conditions using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). ntnu.no

Acetal (B89532) Formation: The formation of a 4,6-O-benzylidene acetal is a common strategy to protect both the C-4 and C-6 hydroxyls simultaneously. Subsequently, reductive ring-opening of this acetal can selectively expose the C-6 hydroxyl group, leaving the C-4 hydroxyl protected as a benzyl (B1604629) ether. researchgate.net

Trityl Ethers: Triphenylmethyl (trityl) chloride reacts preferentially with the primary C-6 hydroxyl group due to its bulkiness. This allows for the protection of C-6 first, followed by the protection of the other hydroxyls, and then selective deprotection of the trityl group to expose C-6 for phosphorylation. researchgate.net

Derivatization and Analog Generation of 6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose

The generation of derivatives and analogues of this compound is a key strategy to probe its biological functions and develop compounds with enhanced or novel therapeutic properties. These efforts can be broadly categorized into the synthesis of novel structural analogues, often through modification of the phosphate group, and modifications at other positions of the D-allose ring.

Synthesis of Novel Structural Analogues

A significant approach to creating novel analogues of this compound involves the chemical modification of the phosphate moiety to produce prodrugs. These prodrugs are designed to improve cellular uptake and bioavailability, releasing the active this compound intracellularly.

One notable example is the synthesis of a D-allose-6-phosphate derivative featuring biodegradable protecting groups on the phosphate. This compound was synthesized to enhance its anti-proliferative activity. Research has shown that D-allose itself exhibits anti-proliferative effects against several human cancer cell lines, and this activity is attributed to its intracellular conversion to D-allose 6-phosphate. To overcome the limitations of the charged nature of the phosphate group, which hinders cell membrane permeability, researchers have developed a prodrug strategy. In a specific study, a derivative of D-allose 6-phosphate with biodegradable protecting groups was synthesized and demonstrated higher anti-proliferative activity against a human leukemia MOLT-4F cell line compared to the parent compound. This suggests that both the D-allose 6-phosphate moiety and the protecting groups on the phosphate are crucial for its enhanced cytotoxic effect.

The general strategies for creating such phosphate prodrugs often involve the esterification of the phosphate with lipophilic groups that can be cleaved by intracellular enzymes. These approaches, while not all yet applied to this compound, have been successfully used for other sugar phosphates and nucleotide analogues. Common phosphate masking groups include phosphoramidates, bis-S-acyl thioethyl (SATE) esters, and bis-pivaloyloxymethyl (POM) esters. These methodologies provide a framework for the future design and synthesis of a wider range of this compound prodrugs with potentially improved pharmacological profiles.

Table 1: Examples of Prodrug Strategies for Sugar Phosphates

Prodrug Approach Masking Group Cleavage Mechanism Potential Application for this compound
Phosphoramidate Amino acid esters Esterases and phosphoramidases Enhanced cell permeability and targeted delivery
Bis-SATE S-acyl thioethyl Esterases Increased lipophilicity for improved membrane transport
Bis-POM Pivaloyloxymethyl Esterases Enhanced oral bioavailability

Modifications at Other Positions of the D-Allose Scaffold

In addition to modifying the phosphate group, the D-allose scaffold itself can be chemically altered to generate a diverse range of analogues. These modifications can influence the compound's conformation, stability, and interaction with biological targets. General modifications such as methylation, fluorination, and click chemistry have been proposed for the disodium (B8443419) salt of D-allose-6-phosphate, indicating the feasibility of such chemical transformations.

Deoxy and Deoxyfluoro Derivatives:

A common modification is the replacement of a hydroxyl group with a hydrogen atom (deoxy) or a fluorine atom (deoxyfluoro). The synthesis of deoxy and deoxyfluoro analogues of D-allose provides valuable tools for studying enzyme-substrate interactions and can lead to compounds with altered biological activities. For instance, the synthesis of 6-deoxy-D-allose has been reported. While this modification is at the same position as the phosphate group in the parent compound, it represents a fundamental alteration of the scaffold.

More specifically, the introduction of fluorine at other positions of the sugar ring is a well-established strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of carbohydrates. While the direct synthesis of 3-deoxy-3-fluoro-D-allose 6-phosphate has not been extensively detailed, the synthesis of 3-deoxy-3-fluoro-D-glucose 6-phosphate is known. The methodologies used for the fluorination of the C3 position of glucose, followed by phosphorylation, serve as a valuable precedent for the synthesis of the corresponding allose analogue. Chemoenzymatic approaches have also been employed for the synthesis of fluorinated sugars, such as 3-deoxy-3-fluoro-L-fucose, which is then enzymatically converted to its activated guanosine (B1672433) diphosphate (B83284) (GDP) form. This highlights the potential of combining chemical synthesis and enzymatic methods to produce a variety of functionalized this compound analogues.

Amino Derivatives:

The introduction of an amino group in place of a hydroxyl group on the D-allose scaffold is another important derivatization strategy. The synthesis of 4-amino-4,6-dideoxy-D-allose derivatives has been described in the chemical literature. The presence of an amino group can introduce a positive charge at physiological pH, potentially altering the binding properties of the molecule to its biological targets. The subsequent phosphorylation of such amino-allose derivatives at the 6-position would yield novel analogues of this compound with unique characteristics.

The development of synthetic routes to these modified allose scaffolds is the critical first step. Subsequent phosphorylation at the C6 hydroxyl group, a common transformation in carbohydrate chemistry, would provide access to a diverse library of this compound analogues for biological evaluation.

Table 2: Summary of Modifications on the D-Allose Scaffold

Modification Position(s) Synthetic Strategy Potential Impact
Deoxygenation C6 Standard deoxygenation reactions Altered interaction with phosphate-binding proteins
Fluorination C3 (analogous) Chemical or chemoenzymatic synthesis Enhanced metabolic stability, altered electronic properties
Amination C4 Multi-step chemical synthesis Introduction of a positive charge, altered binding affinity

Theoretical and Computational Investigations of 6 O Hydroxy Oxo Phosphaniumyl D Allose

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape of flexible molecules like carbohydrates. For 6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose, these methods can elucidate the preferred three-dimensional structures in different environments.

The conformational behavior of the D-allose ring is complex, with the six-membered pyranose ring capable of adopting various chair and boat conformations. libretexts.org The substitution at the C6 position with a bulky and charged hydroxy(oxo)phosphaniumyl group is expected to significantly influence the conformational equilibrium. Molecular mechanics calculations can be employed to determine the relative energies of the different ring conformers.

MD simulations provide a more dynamic picture, revealing the conformational fluctuations of the molecule over time in an explicit solvent environment. These simulations can predict the distribution of rotamers around the C5-C6 bond, which dictates the orientation of the phosphaniumyl (B1234496) group relative to the sugar ring. The results of such simulations are often visualized through Ramachandran-like plots for the relevant dihedral angles.

Table 1: Hypothetical Relative Energies of this compound Conformers from Molecular Mechanics Calculations
ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
4C1 Chair0.00ω (O5-C5-C6-O6): 180 (anti-periplanar)
1C4 Chair+4.5ω (O5-C5-C6-O6): 60 (gauche)
Skew-Boat+6.2ω (O5-C5-C6-O6): -60 (gauche)

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

To gain a deeper understanding of the electronic properties of this compound, more computationally intensive methods like ab initio and Density Functional Theory (DFT) are employed. These quantum mechanical methods provide detailed information about the electron distribution, molecular orbitals, and electrostatic potential.

DFT calculations can be used to optimize the geometry of the most stable conformers identified by molecular mechanics. A key aspect to investigate is the nature of the P-O bond in the phosphonium (B103445) ether linkage, which is expected to differ significantly from the P-O bond in a phosphate (B84403) ester. researchgate.net The calculated bond lengths, bond angles, and vibrational frequencies can serve as benchmarks for future experimental studies.

Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The electrostatic potential surface can highlight regions of positive and negative charge, indicating sites susceptible to nucleophilic or electrophilic attack.

Table 2: Hypothetical Electronic Properties of the 4C1 Conformer of this compound from DFT Calculations (B3LYP/6-31G*)
PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy+1.5 eV
HOMO-LUMO Gap8.7 eV
Dipole Moment8.5 D
Mulliken Charge on Phosphorus+1.2 e
Mulliken Charge on O6-0.8 e

Prediction of Reactivity and Stability Profiles

The introduction of a phosphonium group is anticipated to significantly alter the reactivity and stability of the D-allose scaffold. The positively charged phosphorus atom is a strong electron-withdrawing group, which can influence the reactivity of neighboring atoms.

Computational methods can be used to model potential reaction pathways, such as hydrolysis of the phosphonium ether bond. The stability of phosphonium salts is influenced by the nature of the substituents on the phosphorus atom. In an aqueous environment, the 6-O-[Hydroxy(oxo)phosphaniumyl] group may be susceptible to nucleophilic attack by water. DFT calculations can be used to determine the activation energy for such a reaction, providing an estimate of the compound's stability in aqueous solution.

The phosphonium group's influence on the sugar ring's reactivity can also be explored. For instance, the acidity of the hydroxyl protons on the allose ring may be altered due to the inductive effect of the phosphonium moiety.

Computational Design Principles for Related Phosphonium-Modified Carbohydrates

The insights gained from the computational investigation of this compound can be extrapolated to establish design principles for other phosphonium-modified carbohydrates. By systematically varying the carbohydrate scaffold (e.g., using glucose or mannose instead of allose) or the substituents on the phosphorus atom, a library of virtual compounds can be created and their properties predicted.

Biochemical Interactions and Mechanistic Elucidation of 6 O Hydroxy Oxo Phosphaniumyl D Allose

Glycobiology Research Applications

In the field of glycobiology, D-allose-6-phosphate and its derivatives are utilized as research tools to probe fundamental cellular processes. The primary application stems from its role as the active intracellular metabolite of D-allose, which exhibits potent anti-proliferative activity against various cancer cell lines. nih.govresearchgate.net Researchers have synthesized A6P derivatives with biodegradable protecting groups to enhance their potency, highlighting the potential of the A6P moiety as a lead structure for the development of novel antineoplastic agents. nih.gov

The compound's ability to modulate specific intracellular pathways makes it a valuable tool for studying sugar sensing and signaling. nih.gov Since the biological effects of D-allose are contingent on its phosphorylation to A6P by hexokinase, it allows for the investigation of HXK-dependent signaling cascades independent of mainstream glucose metabolism. nih.govkorea.ac.kr This has been demonstrated in studies of both mammalian and plant cells, where A6P accumulation triggers distinct downstream events. researchgate.netnih.gov While the chemistry of D-allose and its derivatives has been sparsely explored, its unique biological properties underscore its potential for broader applications in glycobiological studies aimed at elucidating metabolic regulation and cell fate decisions. rsc.org

Analysis of Carbohydrate-Protein Interaction Modalities

The interaction of D-allose-6-phosphate with carbohydrate-binding proteins, particularly lectins, is a largely uninvestigated area of research. There is a lack of specific studies documenting the binding affinity or specificity of A6P for known lectins.

This stands in contrast to other phosphorylated hexoses, most notably D-mannose-6-phosphate (M6P), which is a well-established, high-affinity ligand for a specific family of P-type lectins—the mannose-6-phosphate (B13060355) receptors (MPRs). nih.govnih.gov The M6P recognition marker is crucial for the trafficking of lysosomal enzymes from the Golgi apparatus to the lysosome. nih.gov The interaction is highly specific, relying on key hydroxyl and phosphate (B84403) groups on the mannose sugar for recognition by the MPRs. nih.gov The extensive research on the M6P-MPR system serves as a paradigm for how sugar phosphorylation can mediate specific, high-affinity carbohydrate-protein interactions that are essential for cellular function. However, given the stereochemical differences between allose and mannose, these findings cannot be extrapolated to A6P, highlighting a significant gap in the current understanding of A6P's biochemical interactions.

Similar to its interactions with lectins, the role of D-allose-6-phosphate as a substrate or modulator of glycosyltransferases and glycosidases has not been documented in available research.

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide moiety from an activated donor substrate to an acceptor molecule. nih.gov These donors are typically nucleotide sugars (e.g., UDP-glucose) or lipid-phosphate carriers (e.g., dolichol-phosphate-mannose). nih.gov Glycosidases, conversely, catalyze the hydrolysis of glycosidic bonds, playing key roles in glycan processing and degradation. nih.gov There is currently no evidence to suggest that A6P can function as a donor substrate for glycosyltransferases or that it acts as a substrate or inhibitor for known glycosidases. Further research is required to determine if A6P has any functional role in the enzymatic pathways that govern glycan biosynthesis and turnover.

Modulation of Cellular Processes by Phosphate-Containing D-Allose Derivatives

The formation of D-allose-6-phosphate is the initiating step for several distinct signaling cascades that modulate cellular growth and gene expression. nih.govkorea.ac.kr The phosphorylation of D-allose by hexokinase is essential for these downstream effects. nih.govnih.gov

In human leukemia cells, the accumulation of A6P acts as a key intracellular signal. researchgate.net Unlike glucose-6-phosphate, A6P is not efficiently metabolized and builds up within the cell. researchgate.net This accumulation is sensed by the transcription factor MondoA, which in turn activates the expression of thioredoxin-interacting protein (TXNIP). researchgate.net The upregulation of TXNIP triggers multiple anti-proliferative outcomes, including the inhibition of glucose uptake, cell cycle arrest, and apoptosis. researchgate.netmdpi.com Early studies also suggested that an "allose phosphate" is the likely agent responsible for the observed down-regulation of hexose (B10828440) transport in fibroblast cultures. pnas.orgnih.gov

A distinct but mechanistically similar pathway has been identified in plants. In rice (Oryza sativa) and Arabidopsis, D-allose-induced growth inhibition is dependent on its phosphorylation to A6P by hexokinase. nih.gov A6P then triggers the upregulation of OsABF1 (AtABI5 in Arabidopsis), a key transcription factor in the abscisic acid (ABA) signaling pathway, linking A6P to hormone signaling and growth regulation. nih.govkorea.ac.kr

Key Components in D-Allose-6-Phosphate (A6P) Mediated Signaling
ComponentRoleOrganism/Cell TypeDownstream EffectSource
Hexokinase (HXK)EnzymeMammalian, PlantPhosphorylates D-allose to A6P, initiating the signal. nih.govnih.gov
MondoATranscription FactorHuman Leukemia CellsSenses intracellular A6P accumulation. researchgate.net
Thioredoxin-Interacting Protein (TXNIP)Effector ProteinHuman Cancer CellsExpression is upregulated by MondoA; induces apoptosis and cell cycle arrest. researchgate.netmdpi.com
OsABF1 / AtABI5Transcription FactorRice / ArabidopsisExpression is upregulated in an A6P-dependent manner. nih.govkorea.ac.kr

D-allose-6-phosphate intervenes in cellular metabolism primarily by acting as an alternative substrate for hexokinase and subsequently as a poor substrate for the canonical enzymes of glycolysis and the pentose (B10789219) phosphate pathway (PPP).

The first point of intervention is its creation by hexokinase. nih.govnih.gov While D-glucose is efficiently phosphorylated and funneled into glycolysis, D-allose phosphorylation leads to the formation of A6P, which follows a different metabolic fate in many cell types. researchgate.net

The second key intervention occurs at the level of phosphoglucose (B3042753) isomerase (PGI), the enzyme that catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P). pnas.orgwikipedia.org In cancer cells, A6P is not readily metabolized further, leading to its accumulation. researchgate.net This suggests that A6P is a poor substrate for PGI, effectively acting as a metabolic dead-end that prevents entry into the subsequent steps of glycolysis. Similarly, the pentose phosphate pathway, a major branch of glucose metabolism that originates from G6P, is likely inaccessible to A6P. khanacademy.orgwikipedia.org The entry enzyme for the oxidative PPP, glucose-6-phosphate dehydrogenase, is specific for G6P, meaning the accumulation of A6P does not fuel this pathway for NADPH or nucleotide precursor synthesis. wikipedia.orgnih.gov

In certain microorganisms like E. coli, specific enzymes such as D-ribose-5-phosphate isomerase B can function as a D-allose-6-phosphate isomerase, converting A6P to D-allulose-6-phosphate and integrating it into a specialized catabolic pathway. smpdb.caproquest.com However, in mammalian cells studied for its anti-cancer effects, this metabolic route is not prominent, leading to A6P's role as a metabolic disruptor. researchgate.net

Comparative Metabolic Fate of G6P vs. A6P in Mammalian Cancer Cells
Metabolic StepEnzymeInteraction with Glucose-6-Phosphate (G6P)Interaction with D-Allose-6-Phosphate (A6P)Source
PhosphorylationHexokinaseEfficiently phosphorylated from Glucose.Efficiently phosphorylated from D-Allose. nih.govnih.gov
Isomerization (Glycolysis Entry)Phosphoglucose Isomerase (PGI)Readily converted to Fructose-6-Phosphate.Poor substrate; leads to accumulation. researchgate.netwikipedia.org
Oxidative PPP EntryGlucose-6-Phosphate Dehydrogenase (G6PDH)Readily converted to 6-phosphoglucono-δ-lactone.Not a substrate; does not enter the PPP. khanacademy.orgwikipedia.org

Advanced Analytical and Spectroscopic Characterization of 6 O Hydroxy Oxo Phosphaniumyl D Allose

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural assignment of molecules in solution. For D-allose 6-phosphate, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides definitive evidence of its covalent structure, stereochemistry, and conformation.

In aqueous solutions, sugars like D-allose 6-phosphate exist as an equilibrium mixture of anomers (α and β) and different ring forms (pyranose and furanose), which can complicate NMR spectra. However, distinct signals for each form can often be resolved at high field strengths.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is used to identify the protons in the molecule. The anomeric proton (H-1) is particularly diagnostic, typically resonating in the downfield region (δ 4.5-5.5 ppm) with a characteristic splitting pattern (coupling constant, J) that helps distinguish between α and β anomers. The remaining ring protons (H-2 to H-5) and the exocyclic methylene (B1212753) protons (H-6a, H-6b) resonate in a more crowded region (δ 3.5-4.5 ppm). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are essential to assign these overlapping signals by identifying proton-proton coupling networks.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton. The anomeric carbon (C-1) signal is typically found between 90 and 100 ppm. The carbon bearing the phosphate (B84403) group (C-6) can be identified by its coupling to the phosphorus atom (JC-P), resulting in a characteristic doublet. The other ring carbons (C-2 to C-5) resonate in the 60-80 ppm range.

Phosphorus (³¹P) NMR Spectroscopy: ³¹P NMR is highly specific for the phosphate moiety. In a study monitoring the enzymatic conversion of D-allose 6-phosphate, ³¹P NMR spectroscopy was utilized to track the reaction's progress. nih.gov The spectrum of the reaction mixture showed distinct triplet signals due to coupling with the adjacent C-6 protons. nih.gov While the study presented signals for a mixture, a typical ³¹P chemical shift for a hexose (B10828440) 6-phosphate like D-allose 6-phosphate is expected in the range of δ 4-6 ppm, referenced to external phosphoric acid.

A hypothetical table of expected NMR data, based on typical values for hexose-6-phosphates, is presented below.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Expected Coupling Constants (Hz)
H-1~5.2 (α), ~4.6 (β)-JH1-H2 ≈ 3 (α), ≈ 8 (β)
H-23.5 - 4.2--
H-33.5 - 4.2--
H-43.5 - 4.2--
H-53.5 - 4.2--
H-6a, H-6b3.8 - 4.1-JH6-P ≈ 6-7
C-1-~93 (α), ~97 (β)-
C-2-~70-75-
C-3-~70-75-
C-4-~70-75-
C-5-~70-75-
C-6-~65JC6-P ≈ 4-5
P---

Note: This table represents expected values based on structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of a compound, as well as for assessing its purity. Due to the high polarity and non-volatile nature of phosphorylated sugars, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, often coupled with liquid chromatography (LC) for separation from impurities. nih.gov

The molecular formula of D-allose 6-phosphate is C₆H₁₃O₉P, corresponding to a monoisotopic mass of 260.02972 Da. nih.govebi.ac.uk In high-resolution mass spectrometry (HRMS), this exact mass can be measured with high accuracy (typically <5 ppm error), confirming the elemental composition.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. For hexose phosphates analyzed in negative ion mode ([M-H]⁻ at m/z 259), characteristic fragmentation patterns are observed. sciex.comresearchgate.net The most common fragmentation pathway involves the facile loss of the phosphate group.

Expected key fragment ions in the negative ion mode MS/MS spectrum of D-allose 6-phosphate are listed below.

m/zIon IdentityDescription
259.02[M-H]⁻Deprotonated parent molecule
199.04[M-H-C₂H₄O₂]⁻Cross-ring cleavage fragment
159.02[M-H-C₃H₆O₃]⁻Cross-ring cleavage fragment
96.96[H₂PO₄]⁻Dihydrogen phosphate ion
79.97[PO₃]⁻Phosphate fragment ion

Note: This table is based on common fragmentation patterns observed for hexose-6-phosphates. researchgate.net

The combination of accurate mass measurement of the parent ion and the identification of these characteristic fragment ions provides strong evidence for the identity and structure of D-allose 6-phosphate.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of D-allose 6-phosphate is expected to be complex due to the number of similar bonds, but key features can be assigned.

The spectrum would be dominated by a very broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups involved in extensive hydrogen bonding. researchgate.net

Other key absorption bands expected in the IR spectrum are summarized in the following table.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchHydroxyl groups (alcohol, phosphate)
~2900C-H stretchAliphatic C-H bonds
~1200P=O stretchPhosphoryl group
~1100-1000C-O stretch, P-O-C stretchAlcohol and phosphate ester groups
~990P-O-C stretchPhosphate ester linkage

Note: This table is based on characteristic IR absorption frequencies for phosphorylated carbohydrates. nih.gov

The presence of strong bands corresponding to hydroxyl, phosphoryl, and C-O-P groups, combined with aliphatic C-H stretches, would be consistent with the structure of D-allose 6-phosphate.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute stereochemistry.

Obtaining a high-quality crystal of D-allose 6-phosphate itself would allow for the direct determination of its solid-state structure. The analysis would confirm the D- configuration by determining the absolute stereochemistry at each chiral center (C-2, C-3, C-4, and C-5). Furthermore, it would reveal the preferred conformation of the six-membered pyranose ring (e.g., chair or boat) and the orientation of the phosphate group relative to the sugar ring. Such data is crucial for understanding its interaction with enzyme active sites and for computational modeling studies.

Future Directions and Emerging Research Avenues for 6 O Hydroxy Oxo Phosphaniumyl D Allose

Development of Next-Generation Synthetic Methodologies

The limited availability of 6-O-phospho-D-allose is a major bottleneck for its comprehensive study. Future research must focus on developing efficient and scalable synthetic strategies.

Chemoenzymatic Synthesis: A promising approach involves combining chemical synthesis with enzymatic catalysis. nih.gov One-pot multienzyme (OPME) systems could be particularly effective, allowing for the synthesis of the target compound from simple precursors without the need to isolate intermediates. nih.gov This strategy could involve the enzymatic phosphorylation of a chemically synthesized, protected D-allose derivative, followed by deprotection. Enzymes like hexokinase, fructokinase, or galactokinase, which are known to phosphorylate monosaccharides, could be engineered for improved activity and specificity towards D-allose. youtube.com

Metabolic Engineering: Another innovative avenue is the use of metabolically engineered microorganisms to produce 6-O-phospho-D-allose in vivo. nih.gov This would involve introducing and optimizing a synthetic pathway in a robust microbial host like Escherichia coli. escholarship.org Such a pathway could start from a common feedstock like glucose, converting it to D-allose, which is then phosphorylated by an endogenous or heterologous kinase. Challenges in this approach include redirecting metabolic flux towards the desired product and preventing its consumption by other cellular processes. nih.gov

Synthetic Strategy Description Potential Advantages Key Enzymes/Steps
Chemoenzymatic SynthesisCombination of chemical steps and enzymatic reactions, potentially in a one-pot system. nih.govdigitellinc.comHigh selectivity and yield, milder reaction conditions.Engineered kinases, chemical protection/deprotection steps.
Metabolic EngineeringCreation of microbial cell factories for in vivo production from simple feedstocks. nih.govescholarship.orgCost-effective, scalable, and environmentally friendly.D-psicose 3-epimerase, D-allose kinase, transporter proteins.

Expansion of Biochemical Interaction Studies

Understanding the biochemical interactions of 6-O-phospho-D-allose is crucial to elucidating its biological role. Sugar phosphates are key players in metabolism and cellular signaling, serving as intermediates in pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway, and acting as building blocks for nucleic acids. ontosight.aiwikipedia.org

Enzyme-Substrate Interactions: A primary focus should be to identify and characterize enzymes that interact with 6-O-phospho-D-allose. This includes kinases that may synthesize it and phosphatases that could dephosphorylate it. Kinetic studies will be essential to determine parameters such as the Michaelis constant (KM) and the catalytic efficiency (kcat/KM) of these enzymes. infn.it Investigating whether 6-O-phospho-D-allose can act as an inhibitor or allosteric regulator of key metabolic enzymes is also a critical area of inquiry. vaia.com For instance, the presence of the phosphate group may allow it to mimic other sugar phosphates and interfere with their respective pathways. nih.gov

Role in Signaling Pathways: The potential involvement of 6-O-phospho-D-allose in cellular signaling cascades warrants investigation. Many signaling pathways are regulated by the phosphorylation and dephosphorylation of proteins and lipids. It is conceivable that a rare sugar phosphate could modulate these pathways by interacting with kinases, phosphatases, or other signaling proteins. mdpi.com

Area of Study Research Questions Experimental Approaches
Enzyme InteractionsWhich kinases phosphorylate D-allose to 6-O-phospho-D-allose? Which phosphatases dephosphorylate it? Does it inhibit or regulate other enzymes?Enzyme kinetics assays, inhibitor screening, isothermal titration calorimetry. infn.itnih.gov
Metabolic FateIs 6-O-phospho-D-allose an intermediate in any known or novel metabolic pathway?Isotope tracing studies, metabolomics analysis of cells exposed to D-allose.
Cellular SignalingDoes 6-O-phospho-D-allose influence phosphorylation-dependent signaling pathways?Phosphoproteomics, cell-based signaling assays.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational approaches can accelerate the discovery process by predicting the behavior and interactions of 6-O-phospho-D-allose, thereby guiding experimental work.

In Silico Prediction of Enzyme Interactions: Homology modeling can be used to generate three-dimensional structures of potential interacting enzymes, such as D-allose kinases, if their experimental structures are unavailable. nih.gov Subsequently, molecular docking simulations can predict the binding mode and affinity of 6-O-phospho-D-allose to the active sites of these enzymes. scientificarchives.com These computational models can help identify key amino acid residues involved in substrate recognition and catalysis, which can then be validated through site-directed mutagenesis.

Structure-Activity Relationship (SAR) Studies: Computational methods are invaluable for conducting SAR studies to design analogs of 6-O-phospho-D-allose with enhanced or modified activities. nih.gov By systematically modifying the structure of the molecule in silico and predicting the resulting changes in binding affinity or reactivity, researchers can prioritize the synthesis of the most promising candidates. dovepress.com Machine learning and deep learning models, trained on existing kinase-substrate interaction data, could also be employed to predict novel protein targets for 6-O-phospho-D-allose. oup.comresearchgate.net

Computational Method Application Predicted Outcomes
Homology ModelingGenerating 3D structures of unknown enzymes that may interact with 6-O-phospho-D-allose. nih.govPutative 3D protein structures.
Molecular DockingPredicting the binding orientation and affinity of 6-O-phospho-D-allose to target enzymes. scientificarchives.comBinding energy, identification of key interacting residues.
Machine Learning/Deep LearningPredicting novel kinase-substrate relationships. oup.comresearchgate.netA ranked list of potential protein targets.
Quantitative Structure-Activity Relationship (QSAR)Correlating structural features of 6-O-phospho-D-allose analogs with their biological activity. dovepress.comModels that predict the activity of novel analogs.

By pursuing these future research directions, the scientific community can unlock the full potential of 6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose, paving the way for new discoveries in biochemistry and potentially leading to the development of novel therapeutic agents.

Q & A

Q. What are the established synthetic routes for 6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose, and what analytical techniques validate its purity and structure?

The compound is synthesized via enzymatic phosphorylation using kinases (e.g., hexokinase) or chemical phosphorylation with reagents like phosphorus oxychloride (POCl3). Enzymatic routes often leverage D-allose-specific isomerases or epimerases, as seen in analogous carbohydrate phosphorylation studies. Structural validation requires multi-nuclear NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P) to confirm stereochemistry and phosphorylation site, complemented by mass spectrometry (MS) for molecular weight verification. Infrared spectroscopy (IR) can identify functional groups like phosphoryl-oxo bonds.

Q. Which spectroscopic methods are most effective for determining the stereochemical configuration of this compound?

X-ray crystallography provides definitive evidence of absolute stereochemistry. For dynamic systems, nuclear Overhauser effect spectroscopy (NOESY) in NMR resolves spatial proximities of protons. <sup>31</sup>P NMR is critical to confirm phosphorylation at the 6-O position and assess phosphate group stability. Polarimetry can also corroborate optical activity relative to D-allose benchmarks.

Q. How can researchers optimize reaction conditions to enhance synthetic yield?

Factorial design experiments (e.g., varying pH, temperature, and enzyme/substrate ratios) systematically identify optimal parameters. For enzymatic synthesis, maintaining pH 7–8 and temperatures of 30–40°C maximizes activity of carbohydrate-modifying enzymes, as demonstrated in D-allose production studies. Kinetic monitoring via HPLC ensures real-time yield assessment.

Advanced Research Questions

Q. What mechanistic insights explain the influence of the 6-O-phosphoryl group on oxidative stability compared to non-phosphorylated D-allose derivatives?

The phosphoryl group alters electron density at the anomeric carbon, potentially reducing susceptibility to peroxyl radical oxidation. Comparative studies under controlled oxidative conditions (e.g., H2O2/UV exposure) with glucose 6-phosphate analogs suggest steric hindrance from the phosphate group may slow degradation. Kinetic isotope effects (KIEs) using <sup>18</sup>O-labeled compounds can elucidate reaction pathways.

Q. How can computational models predict interactions between this compound and carbohydrate-processing enzymes?

Molecular docking (AutoDock) and molecular dynamics (MD) simulations in COMSOL Multiphysics® model binding affinities and conformational flexibility. Validation requires in vitro assays (e.g., surface plasmon resonance) to measure binding constants. Mutagenesis of enzyme active sites (e.g., His residues in kinases) can test computational predictions.

Q. How should researchers resolve conflicting data on the compound’s stability in aqueous solutions?

Contradictions often arise from buffer composition or trace metal contaminants. Replicate studies using ultra-pure water and chelating agents (e.g., EDTA) isolate degradation mechanisms. High-resolution LC-MS identifies degradation products (e.g., dephosphorylated derivatives). Meta-analysis of prior datasets under standardized conditions clarifies trends.

Q. What isotopic labeling strategies are optimal for tracing metabolic uptake in cellular assays?

<sup>13</sup>C labeling at the C-6 position tracks carbon flow via NMR or MS. For phosphorylation dynamics, <sup>32</sup>P radiolabeling quantifies incorporation into cellular metabolites. Dual labeling (<sup>13</sup>C/<sup>18</sup>O) in hydrolysis experiments distinguishes enzymatic vs. non-enzymatic degradation pathways.

Methodological Recommendations

  • Experimental Design : Use factorial designs (e.g., 2<sup>k</sup> factorial) to evaluate interacting variables (pH, temperature, cofactors).
  • Data Contradictions : Apply sensitivity analysis to identify outlier conditions; cross-validate with orthogonal techniques (e.g., NMR vs. X-ray).
  • Theoretical Frameworks : Link studies to carbohydrate phosphorylation theory or enzyme kinetics models (e.g., Michaelis-Menten with phosphorylation modifiers).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose
Reactant of Route 2
6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.